4,5-Difluoro-2-methoxybenzamide

Vue d'ensemble

Description

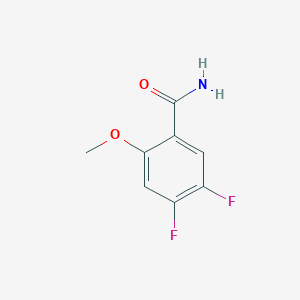

4,5-Difluoro-2-methoxybenzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of two fluorine atoms at the 4th and 5th positions and a methoxy group at the 2nd position on the benzene ring. This compound is a white crystalline solid that is soluble in organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-methoxybenzamide typically involves the following steps:

Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

Amidation: The final step involves the conversion of the intermediate product to the benzamide derivative through an amidation reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and amidation reactions.

Purification: The product is purified using techniques such as crystallization, filtration, and distillation to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Difluoro-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.

Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and quinones, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Biological Applications

Antimicrobial Activity

Research indicates that 4,5-Difluoro-2-methoxybenzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for notable strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

The mechanism of action appears to involve the inhibition of bacterial cell division proteins such as FtsZ, which is critical for bacterial cytokinesis.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The compound's ability to inhibit cell proliferation has been observed in various cancer cell lines, including breast and colon cancer cells.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms and the methoxy group significantly influences the biological activity of this compound. Key points regarding SAR include:

- Fluorine Substitution : The introduction of fluorine atoms is linked to increased lipophilicity and improved binding affinity to biological targets.

- Methoxy Group : This group may enhance solubility and stability, contributing to the overall bioactivity of the compound.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various benzamide derivatives against resistant strains of bacteria. This compound was among the most effective compounds tested, demonstrating a significant reduction in bacterial load in murine models when administered at appropriate dosages.

Case Study 2: Cancer Cell Line Studies

In a separate investigation focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to activate apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Synthesis Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Typical methods include:

- Starting Materials : The synthesis often begins with commercially available precursors such as 2-methoxybenzoic acid.

- Fluorination : Fluorination can be achieved using reagents like Selectfluor or other fluorinating agents under controlled conditions.

- Acylation : The final step usually involves acylation with an appropriate amine to form the amide bond.

The specific conditions for each step can vary depending on the desired yield and purity .

Industrial Applications

Beyond its biological applications, this compound has potential uses in various industrial sectors:

Mécanisme D'action

The mechanism of action of 4,5-Difluoro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Activité Biologique

4,5-Difluoro-2-methoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and research findings related to its pharmacological effects.

Structural Characteristics

This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions and a methoxy group at the 2 position of a benzamide structure. Its chemical formula is with a molecular weight of approximately 189.15 g/mol. The unique combination of functional groups enhances its reactivity and potential biological activity, making it a subject of interest in drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anti-cancer domains. The following sections summarize key findings from various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For instance, a study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (ATCC 29213) | 8 | |

| MRSA (SF8300) | 16 | |

| Methicillin-resistant strain | 32 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In one study, this compound was tested on human cancer cell lines, showing selective cytotoxic effects with an IC50 value indicating effective inhibition at low concentrations without significant toxicity to normal cells .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung adenocarcinoma) | 20 | |

| HeLa (Cervical cancer) | 15 | |

| Normal fibroblasts | >100 |

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets within bacterial cells. Notably, it has been shown to inhibit the FtsZ protein, which is crucial for bacterial cell division. Molecular docking studies suggest that the fluorine atoms enhance hydrophobic interactions with the binding site of FtsZ, providing a rationale for its increased antibacterial potency compared to non-fluorinated analogs .

Case Studies

- Study on Antibacterial Properties : A study conducted on various benzamide derivatives found that those with fluorinated substituents exhibited superior activity against MRSA. The study concluded that the presence of fluorine in compounds like this compound significantly enhances their antibacterial properties .

- Cytotoxicity Assessment : In a comprehensive cytotoxicity assessment involving multiple cancer cell lines, researchers noted that this compound selectively targeted malignant cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .

Propriétés

IUPAC Name |

4,5-difluoro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKZXTWIIXLENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476374 | |

| Record name | 4,5-DIFLUORO-2-METHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425702-23-4 | |

| Record name | 4,5-DIFLUORO-2-METHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.